3,3,5,5-Tetramethyl-1,2-cyclopentanedione
Overview
Description
3,3,5,5-Tetramethyl-1,2-cyclopentanedione is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol It is a cyclic diketone with two carbonyl groups positioned at the 1 and 2 positions of the cyclopentane ring, and four methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5,5-Tetramethyl-1,2-cyclopentanedione can be synthesized through several methods. One common approach involves the base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester and subsequent decarboxylation . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation and hydrolysis reactions. The process is optimized to ensure high yield and cost-effectiveness, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,2-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The methyl groups at the 3 and 5 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3,5,5-Tetramethyl-1,2-cyclopentanedione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-cyclopentanedione involves its interaction with specific molecular targets and pathways. For example, it can activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s ability to scavenge reactive oxygen species and modulate redox signaling pathways contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopentanedione: A related compound with a similar structure but without the methyl groups at the 3 and 5 positions.
3-Methyl-1,2-cyclopentanedione: Another similar compound with a single methyl group at the 3 position.
Uniqueness
3,3,5,5-Tetramethyl-1,2-cyclopentanedione is unique due to its four methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclopentane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-9(3,4)7(11)6(8)10/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTFMALKVLSKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)C1=O)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174663 | |
Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20633-06-1 | |
Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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